molecular formula C14H18BrN3O3 B14881992 Tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate

Tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate

Cat. No.: B14881992
M. Wt: 356.21 g/mol
InChI Key: KIJYMGJKNLPFBO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromofuran ring, a cyano group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bromofuran intermediate: This step involves the bromination of furan to obtain 5-bromofuran.

    Introduction of the cyano group: The bromofuran intermediate is then reacted with a suitable cyanating agent to introduce the cyano group.

    Azetidine ring formation: The cyano-substituted bromofuran is then subjected to a cyclization reaction to form the azetidine ring.

    Esterification: Finally, the azetidine intermediate is esterified with tert-butyl chloroformate to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran ring and cyano group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 3-phenyl-L-alaninate hydrochloride

Uniqueness

Tert-butyl 3-(((5-bromofuran-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the bromofuran ring and cyano group, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18BrN3O3

Molecular Weight

356.21 g/mol

IUPAC Name

tert-butyl 3-[[(5-bromofuran-2-yl)-cyanomethyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(19)18-7-9(8-18)17-10(6-16)11-4-5-12(15)20-11/h4-5,9-10,17H,7-8H2,1-3H3

InChI Key

KIJYMGJKNLPFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=C(O2)Br

Origin of Product

United States

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